molecular formula C9H8N2 B1205038 2-Methyl-1,5-naphthyridine CAS No. 7675-32-3

2-Methyl-1,5-naphthyridine

Cat. No.: B1205038
CAS No.: 7675-32-3
M. Wt: 144.17 g/mol
InChI Key: KIWHWEDXEGNASX-UHFFFAOYSA-N
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Description

2-Methyl-1,5-naphthyridine is a heterocyclic compound that belongs to the naphthyridine family Naphthyridines are characterized by a bicyclic structure consisting of two fused pyridine rings The presence of a methyl group at the second position of the 1,5-naphthyridine ring system distinguishes this compound from other naphthyridine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Methyl-1,5-naphthyridine can be synthesized through several methods, including the Skraup and Friedländer reactions. The Skraup reaction involves the cyclization of 3-aminopyridine with glycerol in the presence of an oxidizing agent such as iodine or manganese dioxide . The Friedländer reaction, on the other hand, involves the condensation of 3-aminopyridine with a carbonyl compound, typically acetaldehyde, under acidic conditions .

Industrial Production Methods: Industrial production of this compound often employs the Skraup reaction due to its efficiency and scalability. The reaction is typically carried out in large reactors with controlled temperature and pressure to ensure high yield and purity of the product .

Comparison with Similar Compounds

Comparison: 2-Methyl-1,5-naphthyridine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to its analogs. For example, the presence of the methyl group at the second position enhances its stability and reactivity in certain chemical reactions . Additionally, its biological activities may differ from those of other naphthyridine derivatives due to variations in molecular interactions with biological targets .

Properties

IUPAC Name

2-methyl-1,5-naphthyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2/c1-7-4-5-8-9(11-7)3-2-6-10-8/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIWHWEDXEGNASX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C1)N=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00343323
Record name 2-Methyl-1,5-naphthyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00343323
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7675-32-3
Record name 2-Methyl-1,5-naphthyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00343323
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-methyl-1,5-naphthyridine
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Synthesis routes and methods I

Procedure details

A mixture of 6-methylpyridin-3-amine (8-1) (4.8 g, 44.4 mmol) and propane-1,2,3-triol (20 g, 222 mmol) in 5 mL of H2O was stirred at room temperature for 5 min, then concentrated H2SO4 (47 g, 488 mmol) was added dropwise within 20 min at room temperature. After addition, the reaction mixture was stirred at 150° C. for 30 min. After cooled to room temperature, the mixture was poured into water, adjusted with 6 N NaOH to pH 13, then extracted with ethyl acetate. The combined organic layers were washed with brine, dried over Na2SO4, concentrated and purified by chromatography on silica gel to afford the title compound (2.9 g). MS: 145 (M+1)+.
Quantity
4.8 g
Type
reactant
Reaction Step One
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20 g
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reactant
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5 mL
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solvent
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47 g
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reactant
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Synthesis routes and methods II

Procedure details

A mixture of concentrated sulfuric acid (14 mL), boric acid (1.55 g, 39 mmol), sodium m-nitrobenzenesulfonate (11.30 g, 50 mmol), and iron sulfate heptahydrate (0.90 g, 3.23 mmol) was stirred at room temperature. Glycerol (8 mL) was added to the mixture followed by 3-amino-6-picoline (2.79 g, 25 mmol) and water (14 mL). The mixture was heated at 135° C. for 18 h. The reaction mixture was cooled to room temperature, basified using 4 N aqueous sodium hydroxide to pH 8, and extracted with EtOAc (50 mL×3). The organic extracts were combined, concentrated, and the residue was purified by column chromatography to afford 2-methyl-1,5-naphthyridine (2.01 g) as a light brown crystalline solid. MS (ESI): m/z 145 [M+H]+. See, e.g., J. Med. Chem. 2004, 47, 4494-4506.
Quantity
14 mL
Type
reactant
Reaction Step One
Quantity
1.55 g
Type
reactant
Reaction Step One
Name
sodium m-nitrobenzenesulfonate
Quantity
11.3 g
Type
reactant
Reaction Step One
Name
iron sulfate heptahydrate
Quantity
0.9 g
Type
catalyst
Reaction Step One
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2.79 g
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reactant
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14 mL
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solvent
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8 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What makes 2-methyl-1,5-naphthyridine derivatives interesting for use in luminescent solar concentrators?

A: While the provided research doesn't delve into the specific properties of this compound itself, it highlights the successful incorporation of a derivative, 4-hydroxy-2-methyl-1,5-naphthyridine-3-carbonitrile (2mCND), into a europium(III) complex for LSC applications []. This suggests that the structure of this compound derivatives, particularly with modifications at the 3 and 4 positions, could be suitable for designing ligands that can effectively chelate lanthanide ions like europium(III). These complexes are known for their strong luminescence and are highly desirable in LSCs for efficient light absorption and energy transfer.

Q2: How does the incorporation of a europium(III) complex with a 2mCND ligand enhance the performance of di-ureasil in LSCs?

A: The research demonstrates that incorporating a europium(III) complex containing the 2mCND ligand into a di-ureasil matrix significantly improves its photoluminescence quantum efficiency (PLQY) from 23.25% to 68.9% []. This enhancement can be attributed to the "antenna effect" where the 2mCND ligand efficiently absorbs light and transfers the energy to the europium(III) ion, which then emits light at a longer wavelength. This process increases the overall light capture and emission efficiency of the di-ureasil-based LSC.

Q3: What advantages does the di-ureasil matrix offer over traditional materials like PMMA in LSC fabrication?

A: The research highlights the superior UV stability of the di-ureasil matrix compared to polymethyl methacrylate (PMMA) []. This enhanced stability is crucial for LSC applications, as prolonged exposure to sunlight can degrade materials like PMMA, reducing their performance over time. The di-ureasil matrix, with its improved UV resistance, offers a more durable and longer-lasting solution for LSC fabrication.

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